Bienvenue dans la boutique en ligne BenchChem!

N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

NAPE-PLD inhibition Lipid signaling Endocannabinoid system

Procure this specific pyrimidine-4-carboxamide to leverage its unique, evidence-backed substitution pattern. As an intermediate-potency NAPE-PLD inhibitor (IC₅₀=72 nM), it enables titrated NAE biosynthesis control without complete shutdown, unlike the 10-fold more potent LEI-401. Its pyrrolidine motif provides a superior selectivity benchmark over morpholine analogs. Ideal for intact-cell assays due to passive permeability and SAR-driven kinase probe development.

Molecular Formula C16H17ClN4O
Molecular Weight 316.79
CAS No. 1909461-65-9
Cat. No. B2354571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
CAS1909461-65-9
Molecular FormulaC16H17ClN4O
Molecular Weight316.79
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC(=C2)C(=O)NCC3=CC=CC=C3Cl
InChIInChI=1S/C16H17ClN4O/c17-13-6-2-1-5-12(13)10-18-16(22)14-9-15(20-11-19-14)21-7-3-4-8-21/h1-2,5-6,9,11H,3-4,7-8,10H2,(H,18,22)
InChIKeySDQIZXXBCAEHSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Chlorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 1909461-65-9): Class & Core Identity for Procurement Evaluation


N-(2-Chlorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is a synthetic pyrimidine-4-carboxamide derivative featuring a 2-chlorobenzyl substituent on the carboxamide nitrogen and an unsubstituted pyrrolidine ring at the pyrimidine 6-position. The compound belongs to a broader class of heterocyclic carboxamides under investigation as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and other enzyme targets [1]. Its molecular formula is C₁₆H₁₇ClN₄O and its molecular weight is 316.8 g/mol [2].

Why Generic Substitution of N-(2-Chlorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide Carries Scientific Risk


Within the pyrimidine-4-carboxamide series, minor alterations to the benzyl substituent or the C6 heterocycle can produce order-of-magnitude shifts in target potency, selectivity, and physicochemical properties. For example, replacement of the 2-chlorobenzyl group with a cyclopropylmethyl group (as in LEI-401) increases NAPE-PLD inhibitory activity approximately 10-fold, while substitution of pyrrolidine with morpholine reduces potency [1]. Consequently, generic substitution based on core scaffold alone is scientifically unsound; the specific substitution pattern of N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide uniquely defines its biological fingerprint.

Quantitative Differentiation Evidence for N-(2-Chlorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide vs. Close Analogs


NAPE-PLD Inhibitory Potency: 2-Chlorobenzyl-pyrrolidine vs. Cyclopropylmethyl-hydroxypyrrolidine (LEI-401) Scaffold

In a fluorescence-based NAPE-PLD enzymatic assay, N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide exhibited an IC₅₀ of 72 nM, placing its potency within the nanomolar range but approximately 10-fold weaker than the optimized lead LEI-401 (IC₅₀ ≈ 7 nM under comparable conditions) [1]. The 2-chlorobenzyl group contributes to target engagement while preserving a distinct pharmacological profile compared to the cyclopropylmethyl-hydroxypyrrolidine motif of LEI-401 [1]. This quantitative difference establishes the compound as a useful intermediate-potency probe for NAPE-PLD mechanism studies where full target ablation is not desired.

NAPE-PLD inhibition Lipid signaling Endocannabinoid system

NAPE-PLD Potency Advantage vs. Morpholine C6-Substituted Analog

When the pyrrolidine group at the pyrimidine 6-position is replaced with morpholine, NAPE-PLD inhibitory activity drops substantially. In a matched-pair analysis within the pyrimidine-4-carboxamide series, pyrrolidine-substituted analogs consistently outperform their morpholine counterparts, with the pyrrolidine 87 compound achieving nearly a 4-fold increase in potency over the morpholine-containing comparator [1]. This demonstrates that the pyrrolidine moiety of the target compound is pharmacophorically privileged for NAPE-PLD engagement.

NAPE-PLD inhibition Structure–activity relationship Heterocycle replacement

Lipophilicity-Driven Solubility and Permeability Profile vs. Fluorinated/Non-Chlorinated Benzyl Analogs

The 2-chlorobenzyl substituent imparts a calculated logP (clogP) of approximately 3.2–3.5, which is higher than the 2-fluorobenzyl analog (clogP ~2.8) and substantially greater than the unsubstituted benzyl analog (clogP ~2.5) [1]. This elevated lipophilicity translates to increased membrane permeability (PAMPA Pₑ > 10 × 10⁻⁶ cm/s) but reduced aqueous solubility (<50 µM in PBS) [1]. For assay design, the 2-chlorobenzyl compound requires careful solvent management (DMSO stock with final solvent concentration ≤0.1%) to avoid precipitation artifacts.

Lipophilicity Drug-like properties Permeability

Kinase Selectivity Profile: Pyrrolidine-Containing Pyrimidine-4-Carboxamide vs. Thienopyrimidine Scaffold

Pyrimidine-4-carboxamide derivatives bearing a pyrrolidine substituent at C6 have been shown to interact with the ATP-binding pocket of kinases through a characteristic hydrogen-bonding pattern involving the pyrimidine N1 and the carboxamide carbonyl [1]. In contrast, thienopyrimidine carboxamides, which serve as purine mimetics, exhibit a broader kinase inhibition profile with lower selectivity [2]. Although explicit kinome-wide selectivity data for the target compound are not publicly available, the pyrrolidine-pyrimidine-4-carboxamide framework is associated with a narrower target spectrum compared to fused heterocyclic alternatives.

Kinase inhibition ATP-binding pocket Selectivity

Application Scenarios for N-(2-Chlorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide Based on Differentiated Evidence


NAPE-PLD Activity Titration in Endocannabinoid Pathway Studies

Use as an intermediate-potency NAPE-PLD inhibitor (IC₅₀ = 72 nM) to achieve graded enzyme suppression in HEK293T or neuronal cell models. The compound's nanomolar potency, combined with its ~10-fold lower activity vs. LEI-401, allows researchers to titrate NAE biosynthesis without complete pathway shutdown [1]. Its higher lipophilicity supports passive cell penetration, making it suitable for intact-cell assays when formulated with ≤0.1% DMSO.

Structure–Activity Relationship (SAR) Probe for C6 Heterocycle Optimization

Deploy as a reference pyrrolidine-containing analog in SAR campaigns aimed at optimizing pyrimidine-4-carboxamide NAPE-PLD inhibitors. The compound serves as a benchmark for quantifying the potency gain achieved through C6 modification (e.g., 4-fold improvement over morpholine) or N-benzyl substitution [1]. Its well-defined synthetic accessibility facilitates scale-up for iterative medicinal chemistry.

Kinase Profiling with Focused Selectivity Expectations

Employ in kinome screening panels where a narrow target spectrum is desired. The pyrrolidine-pyrimidine-4-carboxamide hinge-binding motif is associated with greater selectivity than thienopyrimidine or quinazoline scaffolds [2][3]. This makes the compound a preferred starting point for developing selective kinase probes, particularly for targets where broad inhibition would confound phenotypic readouts.

Physicochemical Standard for Solubility-Challenged Assay Development

Use as a model compound for developing assay protocols that accommodate moderately lipophilic inhibitors (clogP ~3.2–3.5; aqueous solubility <50 µM) [1]. The compound's precipitation behavior in aqueous buffers creates a quality-control challenge that, once solved, establishes robust protocols for screening libraries of similarly lipophilic pyrimidine-4-carboxamide analogs.

Quote Request

Request a Quote for N-(2-chlorobenzyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.